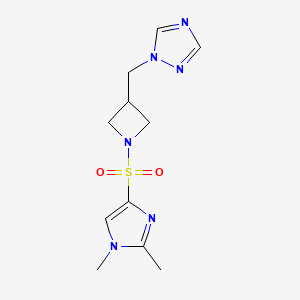

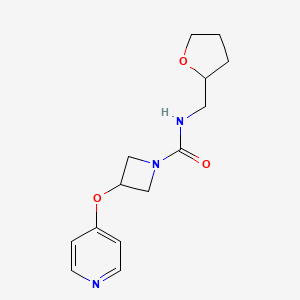

1-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C11H16N6O2S and its molecular weight is 296.35. The purity is usually 95%.

BenchChem offers high-quality 1-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Reactivity

- Sulfamoyl azides, generated from secondary amines and a novel sulfonyl azide transfer agent, react with alkynes forming 1-sulfamoyl-1,2,3-triazoles. These compounds are shelf-stable and serve as progenitors of rhodium azavinyl carbenes, which are versatile reactive intermediates adding asymmetrically to olefins (Culhane & Fokin, 2011).

- A series of 1,3-bis(1H-azol-1-yl)-2-aryl-2-propanols were synthesized via a one-pot procedure involving the reaction of l-aryl-2-(1H-1,2,4-triazol-l-yl)- or l-aryl-2-(1H-imidazol-l-yl)ethanones, indicating the compound's role in generating novel organic structures (Narayanan et al., 1993).

- The reaction of 2,3-Dimethylimidazole-1-sulfonyl azide triflate with 3-substituted indoles showcases the higher reactivity of the imidazolium sulfonyl azide toward carbon nucleophile indoles, resulting in various indoline and indole derivatives (Shen et al., 2015).

Potential Applications in Anticancer Chemotherapy

- The azole ligand of NAMI-A was varied systematically in a study of ruthenium complexes for anticancer chemotherapy, showing how modification in the azole structure impacts the rate of aquation, protein binding, redox potentials, and cytotoxicity. This research points to the compound's relevance in developing anticancer agents (Groessl et al., 2007).

Energetic Materials Development

- Novel energetic salts based on nitrogen-containing heterocycles were synthesized, showcasing the potential of such compounds in the development of materials with good thermal stabilities and low melting points, applicable in explosives and propellants (Xue et al., 2005).

Propriétés

IUPAC Name |

1-[[1-(1,2-dimethylimidazol-4-yl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2S/c1-9-14-11(6-15(9)2)20(18,19)17-4-10(5-17)3-16-8-12-7-13-16/h6-8,10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXGXWFGFMFBIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]isoxazol-3-yl)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2654405.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2654407.png)

![[4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2654409.png)

![5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2654410.png)

![3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2654418.png)

![3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester](/img/structure/B2654420.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2654423.png)

![7-[(4-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2654424.png)

![4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2654427.png)